molecular formula C21H20N2O7 B4570745 1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4570745
M. Wt: 412.4 g/mol
InChI Key: HWUPIMUUMALDCY-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C21H20N2O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12705098 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Antibacterial Agents : A study on 2,4-diamino-5-benzylpyrimidines and their derivatives demonstrated significant in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. These compounds were found to be as effective, if not more, than metronidazole in some cases, indicating their potential use in developing new antibacterial agents (Roth et al., 1989).

  • Antimicrobial and Antiviral Activities : Research into isotrimethoprim and related derivatives reported their synthesis and evaluation for antimicrobial activities. Although the derivatives showed limited activity against bacteria and fungi, one derivative demonstrated notable antibacterial activity against Staphylococcus aureus. The study also explored the antiviral potential of these compounds, including their efficacy against HIV, albeit with selective activity (Botta et al., 1992).

Synthesis Methodologies and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : The synthesis of novel pyrimidine derivatives, including methods for generating 2,4-diamino-5-substituted pyrrolo[2,3-d]pyrimidines, showcases the versatility of pyrimidine analogs in drug design. These compounds have been studied for their inhibitory effects on dihydrofolate reductases, highlighting their potential as classical and nonclassical antifolate agents in medicinal chemistry (Gangjee et al., 1995).

  • Chemical Ultraviolet Absorbers : The study of chemical UV absorbers, such as benzophenone-3, octyl-methoxycinnamate, and 3-(4-methylbenzylidene) camphor, found in sunscreens, underlines the importance of understanding the percutaneous absorption, metabolism, and excretion of chemical compounds applied topically. This research is crucial for assessing the safety and efficacy of compounds used in consumer products (Janjua et al., 2008).

Properties

IUPAC Name

(5Z)-1-(3-methoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-27-14-7-5-6-13(10-14)23-20(25)15(19(24)22-21(23)26)8-12-9-17(29-3)18(30-4)11-16(12)28-2/h5-11H,1-4H3,(H,22,24,26)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPIMUUMALDCY-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.